Comprehensive Technical Guide: Physicochemical Properties and Applications of 3-Chloroimidazo[1,2-a]pyridin-6-amine Dihydrochloride
Comprehensive Technical Guide: Physicochemical Properties and Applications of 3-Chloroimidazo[1,2-a]pyridin-6-amine Dihydrochloride
Executive Summary
In the landscape of modern medicinal chemistry, the imidazo[1,2-a]pyridine scaffold has emerged as a "privileged structure," serving as the core pharmacophore for numerous FDA-approved drugs and advanced clinical candidates. 3-Chloroimidazo[1,2-a]pyridin-6-amine dihydrochloride (CAS: 1432681-50-9) is a highly specialized, versatile building block utilized extensively in drug discovery programs.
This whitepaper provides an in-depth analysis of the physicochemical properties, structural advantages, and analytical handling protocols for this compound. By understanding the thermodynamic and kinetic behaviors of its dihydrochloride salt form, researchers can optimize its application in the synthesis of kinase inhibitors, anti-tuberculosis agents, and novel immunotherapeutics.
Molecular Architecture & Physicochemical Profile
Structural Causality and the Dihydrochloride Advantage
The free base form of this compound, 6-Amino-3-chloroimidazo[1,2-a]pyridine (), features a rigid, planar, and electron-rich aromatic system. While this planarity is excellent for intercalating into hydrophobic protein pockets (such as the ATP-binding clefts of kinases), it results in strong intermolecular π-π stacking. This high crystal lattice energy severely restricts aqueous solvation.
By formulating the compound as a dihydrochloride salt , two critical physicochemical transformations occur:
-
Thermodynamic Solvation: Protonation of the imidazopyridine nitrogen (predicted pKa ~6.42) and the exocyclic primary amine introduces ionic character. This disrupts the planar packing, drastically lowering the lattice energy and facilitating rapid ion-dipole interactions with water molecules, thereby enhancing bioavailability in aqueous assay buffers.
-
Oxidative Stability: The electron-rich 6-amino group is prone to spontaneous photo-oxidation under atmospheric conditions. Protonation of this amine withdraws electron density, rendering the molecule highly stable against oxidative degradation and significantly extending its shelf-life.
Quantitative Data Summary
The following table summarizes the core physicochemical parameters critical for formulation and synthetic planning.
Table 1: Physicochemical and Structural Properties
| Property | Value (Dihydrochloride Salt) | Value (Free Base Equivalent) |
| CAS Registry Number | 1432681-50-9[] | 1094463-26-9[] |
| Molecular Formula | C₇H₈Cl₃N₃ | C₇H₆ClN₃ |
| Molecular Weight | 240.52 g/mol | 167.60 g/mol |
| Topological Polar Surface Area (TPSA) | - | 43.32 Ų |
| Predicted pKa | - | 6.42 ± 0.50 |
| Predicted LogP | - | 2.15 |
| Appearance | Light yellow to off-white crystalline powder | Solid |
| Solubility Profile | Soluble in Water, DMSO, Methanol | Soluble in DMSO, Methanol; Poor in Water |
Role in Drug Discovery: The Imidazo[1,2-a]pyridine Scaffold
The 3-chloro substitution on this scaffold is strategically positioned to block the C3 site from cytochrome P450-mediated oxidative metabolism, enhancing the in vivo half-life of derived drugs. The 6-amino group acts as a highly reactive synthetic handle for Buchwald-Hartwig aminations or amide couplings.
Infectious Disease: Anti-Tuberculosis Agents
Recent high-throughput screening campaigns have identified imidazo[1,2-a]pyridine amides as highly potent inhibitors of Mycobacterium tuberculosis. Derivatives synthesized from 6-amino precursors have shown exceptional efficacy against multidrug-resistant TB (MDR-TB) by targeting the QcrB subunit of the electron transport chain or the InhA enzyme ().
Immuno-Oncology: ENPP1/STING Pathway Modulators
Beyond infectious diseases, the scaffold is heavily utilized in cancer immunotherapy. Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) degrades cGAMP, an immune-stimulatory dinucleotide. Imidazo-fused heterocycles have been discovered as potent ENPP1 inhibitors. By inhibiting ENPP1, these compounds prevent cGAMP degradation, leading to the activation of the STING pathway and the subsequent production of Interferon-beta (IFN-β), which remodels the immunosuppressive tumor microenvironment ().
Figure 1: Mechanism of ENPP1 inhibition by imidazo[1,2-a]pyridine derivatives activating STING.
Analytical Characterization & Validation Protocols
To ensure data integrity during biological screening, the compound must be rigorously validated. The following protocols represent a self-validating system designed to confirm both structural identity and kinetic solubility.
Protocol 1: Kinetic Solubility Profiling
Causality: Thermodynamic solubility (equilibrium) often overestimates the actual concentration available in rapid biological assays. Kinetic solubility mimics physiological dilution from a DMSO stock, identifying precipitation risks early in the PK/PD profiling stage.
-
Stock Preparation: Dissolve 2.40 mg of 3-Chloroimidazo[1,2-a]pyridin-6-amine dihydrochloride in 1.0 mL of anhydrous DMSO to create a 10 mM stock.
-
Aqueous Spiking: Transfer 10 µL of the DMSO stock into 990 µL of Phosphate-Buffered Saline (PBS, pH 7.4) to achieve a target concentration of 100 µM. Note: PBS pH 7.4 is used to mimic systemic blood pH.
-
Incubation: Incubate the solution at 37°C for 2 hours with orbital shaking at 200 rpm.
-
Phase Separation: Centrifuge the sample at 10,000 x g for 10 minutes to pellet any micro-precipitates.
-
Quantification: Analyze the supernatant via HPLC-UV (λ = 254 nm) against a pre-established standard calibration curve (prepared in 50% Acetonitrile to ensure total dissolution). If the calculated concentration matches the theoretical 100 µM, the compound is kinetically soluble.
Protocol 2: LC-MS Structural Integrity Validation
Causality: Formic acid acts as an ion-pairing agent, ensuring the basic nitrogen centers remain protonated to prevent peak tailing on the silica-based C18 stationary phase. The gradient elution ensures the highly polar chloride counterions elute in the void volume, preventing ion suppression of the retained lipophilic core.
-
Sample Dilution: Dilute the compound to 1 µg/mL in a 50:50 mixture of LC-MS grade Water and Acetonitrile containing 0.1% Formic Acid.
-
Injection: Inject 5 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Gradient Elution: Run a linear gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes at a flow rate of 0.4 mL/min.
-
Mass Detection: Monitor via Electrospray Ionization (ESI+) mode.
-
Validation Check: The mass spectrometer must detect the[M+H]⁺ ion of the free base at m/z 168.0 (corresponding to the ³⁵Cl isotope) and a secondary peak at m/z 170.0 (corresponding to the ³⁷Cl isotope, at ~33% relative intensity).
-
Formulation & Handling Guidelines
-
Storage Conditions: The dihydrochloride salt should be stored at 2–8 °C in a tightly sealed container. Desiccants (e.g., silica gel packets) must be included to prevent hygroscopic absorption of atmospheric moisture, which can alter the effective molecular weight and disrupt stoichiometric calculations.
-
Light Sensitivity: Despite the stabilizing effect of the hydrochloride salt, prolonged exposure to UV/visible light can induce radical-mediated degradation of the amine. Handling under standard laboratory lighting is acceptable, but long-term storage must utilize amber glass vials or foil-wrapped containers.
-
Safety & Toxicity: While not classified as highly hazardous, the compound is a synthetic intermediate. Standard PPE (nitrile gloves, lab coat, and safety goggles) is mandatory to prevent dermal absorption or ocular irritation.
References
-
Samanta, S., Kumar, S., Aratikatla, E. K., Ghorpade, S. R., & Singh, V. (2023). "Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents." RSC Medicinal Chemistry, 14, 644-657.[Link]
-
Zhan, S., et al. (2024). "Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors." Journal of Medicinal Chemistry, 67(20), 18317-18333.[Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 74891409, 6-Amino-3-chloroimidazo[1,2-a]pyridine." PubChem.[Link]
